molecular formula C16H21N3O B2907621 N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide CAS No. 1172295-79-2

N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2907621
CAS No.: 1172295-79-2
M. Wt: 271.364
InChI Key: RGSNFHCJOYNZKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide (CAS 1172295-79-2) is a chemical compound with the molecular formula C16H21N3O and a molecular weight of 271.36 g/mol . This pyrazole-4-carboxamide derivative belongs to a class of compounds studied for their potential as novel antifungal agents . Research into similar pyrazole carboxamide structures has shown they can function as succinate dehydrogenase inhibitors (SDHIs), targeting complex II in the mitochondrial electron transport chain of fungi . This mechanism of action can disrupt cellular respiration, leading to the destabilization of fungal membranes and organelles, which has demonstrated excellent in vitro and in vivo efficacy against various phytopathogenic fungi . Furthermore, molecular docking studies of analogous compounds confirm they interact effectively with the active site of succinate dehydrogenase, validating the design strategy for this chemical scaffold . Beyond antifungal applications, pyrazole carboxamide derivatives are also investigated for other agricultural purposes, such as insect growth regulation by acting as ecdysone agonists . This product is intended for research and development use only in laboratory settings and is strictly not for diagnostic, therapeutic, or human and animal use .

Properties

IUPAC Name

N-(4-butylphenyl)-1,3-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-4-5-6-13-7-9-14(10-8-13)17-16(20)15-11-19(3)18-12(15)2/h7-11H,4-6H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSNFHCJOYNZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CN(N=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide typically involves the reaction of 4-butylphenylhydrazine with 1,3-dimethyl-2-pyrazolin-5-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the butylphenyl group are replaced with other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination or electrophilic aromatic substitution reactions using various electrophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials, including polymers and organic light-emitting diodes (OLEDs) for electronic devices.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrazole carboxamides are highly dependent on substituents. Key structural analogs include:

Compound Name Substituent(s) Key Structural Differences Reference(s)
N-(1H-Benzoimidazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide (3H5) Benzoimidazol-2-yl Bulky heterocyclic substituent enhances cruzipain binding via π-π interactions .
Penflufen (N-[2-(1,3-dimethylbutyl)phenyl]-5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxamide) 2-(1,3-Dimethylbutyl)phenyl, 5-fluoro Fluorine atom increases metabolic stability; branched alkyl chain improves soil mobility .
II-a-13 (N-(1-((2-Methoxy-4-(perfluoropropan-2-yl)phenyl)amino)-1-oxobutan-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide) Perfluoropropan-2-yl, methoxy Fluorinated groups enhance lipophilicity and insecticidal activity .
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Chlorophenyl, pyridylmethyl Chlorine atoms and pyridyl group optimize CB1 receptor antagonism (IC₅₀ = 0.139 nM) .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility (LogP) Synthesis Yield (%) Reference(s)
N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide Not reported Estimated LogP ~3.5 (calc.) Not reported
II-a-13 161.9–163.1 High (fluorinated groups) 47
3H5 Not reported Moderate (heterocyclic) Not reported
Penflufen Not reported High (branched alkyl) Commercialized

Key Insight : The 4-butylphenyl group likely confers moderate lipophilicity (LogP ~3.5), aligning with analogs optimized for bioavailability .

Biological Activity

N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole class of compounds, which are known for their varied biological activities. The structural formula can be represented as follows:

C14H18N4O\text{C}_{14}\text{H}_{18}\text{N}_4\text{O}

This compound features a butyl group and a dimethyl group attached to the pyrazole ring, which enhances its solubility and biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. This compound has shown:

  • Antifungal Activity : Exhibiting complete in vitro fungicidal activity against Alternaria solani with an EC50 value of 3.06 μg/mL.
  • Antibacterial Activity : Pyrazoles have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, although specific data for this compound is still emerging .

Anticancer Properties

The compound's potential as an anticancer agent is supported by studies showing that pyrazole derivatives can inhibit tumor growth by targeting the MAPK signaling pathway. For instance, related compounds have demonstrated IC50 values in the nanomolar range against cancer cell lines .

Case Studies

A notable study investigated the structure-activity relationships (SAR) of various pyrazole derivatives, including this compound. The findings suggested that modifications to the substituents on the pyrazole ring significantly influence biological activity:

CompoundTargetIC50 Value (nM)Activity
Compound AMEK191Potent Inhibitor
This compound--Antifungal & Antibacterial Potential

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a significant role in its efficacy:

  • Absorption : The presence of butyl and dimethyl groups enhances lipophilicity, potentially improving absorption rates.
  • Metabolism : Further studies are needed to elucidate metabolic pathways and identify active metabolites.

Q & A

Q. Key Considerations :

  • Use inert atmosphere (N₂/Ar) during coupling to prevent hydrolysis.
  • Adjust reaction temperature (60–80°C) to balance yield and decomposition risks.

Basic: How can researchers confirm the structural integrity of this compound?

Methodological Answer:
Combine spectroscopic and computational techniques:

  • NMR :
    • ¹H NMR : Verify substituents:
  • δ 2.2–2.5 ppm (singlet for N-CH₃ groups).
  • δ 7.2–7.6 ppm (multiplet for 4-butylphenyl aromatic protons) .
    • ¹³C NMR : Confirm carbonyl resonance at ~165 ppm .
  • Mass Spectrometry : ESI-MS (m/z calculated for C₁₈H₂₃N₃O: 309.18; observed [M+H]⁺: 310.2) .
  • X-ray Crystallography : Resolve bond angles and dihedral angles (e.g., pyrazole ring planarity) for unambiguous confirmation .

Advanced: How do conflicting spectral data (e.g., NMR shifts) arise, and how can they be resolved?

Methodological Answer:
Causes of Contradictions :

  • Rotameric States : Slow rotation around the amide bond at room temperature splits signals (e.g., N-CH₃ groups). Use variable-temperature NMR (VT-NMR) to coalesce peaks .
  • Solvent Effects : Polar solvents (DMSO-d₆ vs. CDCl₃) shift aromatic proton signals. Compare data across solvents and reference computed chemical shifts (DFT/B3LYP/6-31G*) .

Q. Resolution Protocol :

Perform 2D NMR (COSY, HSQC) to assign overlapping signals.

Validate with in silico simulations (Gaussian or ORCA) to model expected shifts .

Advanced: What strategies are used to analyze this compound’s bioactivity against kinase targets?

Methodological Answer:

Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., JAK2, EGFR) based on structural homology to pyrazole-carboxamide inhibitors .

Assay Design :

  • Enzymatic Assays : Measure IC₅₀ via ADP-Glo™ Kinase Assay (e.g., 10-dose IC₅₀ curve, 0.1–100 µM compound).
  • Cellular Assays : Use HEK293 cells transfected with target kinase; quantify phospho-substrates via Western blot .

Data Interpretation :

  • Compare inhibition profiles with control compounds (e.g., staurosporine).
  • Address false positives via counter-screens (e.g., redox activity assays) .

Advanced: How can molecular docking resolve discrepancies in structure-activity relationships (SAR)?

Methodological Answer:

Model Preparation :

  • Retrieve kinase crystal structures (PDB: e.g., 4HHE for JAK2).
  • Prepare ligand (protonation states via MarvinSketch) and receptor (remove water, add hydrogens) .

Docking Workflow :

  • Use AutoDock Vina or Glide (Schrödinger) with flexible side chains in binding pockets.
  • Score poses using MM-GBSA to rank binding affinities .

SAR Validation :

  • Correlate docking scores (ΔG) with experimental IC₅₀.
  • Identify critical interactions (e.g., H-bond with hinge region Met929 in JAK2) to guide analog design .

Advanced: What analytical methods address batch-to-batch variability in purity?

Methodological Answer:

QC Protocols :

  • HPLC-PDA : Use C18 column (Agilent Zorbax), 30%–90% acetonitrile/0.1% TFA gradient; track impurities at 254 nm .
  • Elemental Analysis : Confirm C, H, N content (±0.4% theoretical) to detect solvent residues .

Root-Cause Analysis :

  • LC-MS : Identify impurities (e.g., unreacted 4-butylphenylamine via m/z 149.1).
  • Adjust reaction time/temperature if intermediates (e.g., pyrazole acid) persist .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.